molecular formula C21H30O4 B1235434 Deoxyhumulone CAS No. 4374-93-0

Deoxyhumulone

Cat. No.: B1235434
CAS No.: 4374-93-0
M. Wt: 346.5 g/mol
InChI Key: NQYBQBZOHCACCR-UHFFFAOYSA-N
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Description

Deoxyhumulone is a prenylated acylphloroglucinol compound found in the hop plant (Humulus lupulus). It is a key intermediate in the biosynthesis of bitter acids, which are significant contributors to the bitter taste of beer. This compound is characterized by its 2-acyl-4,6-diprenylphloroglucinol structure, where the acyl group is specified as 3-methylbutanoyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deoxyhumulone typically involves the prenylation of acylphloroglucinol derivatives. One common method is the Friedel-Crafts acylation of phloroglucinol, followed by prenylation using aromatic prenyltransferase enzymes . The reaction conditions often include the use of organic solvents like nitrobenzene under an inert atmosphere (argon) to facilitate the acylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from hop plants. The process includes harvesting the hop cones, followed by solvent extraction to isolate the lupulin glands, which contain the bitter acids. The extracted compounds are then purified using chromatographic techniques to obtain this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acyl group and its role as a precursor in the biosynthesis of both alpha and beta bitter acids.

Properties

IUPAC Name

3-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(2)7-9-15-19(23)16(10-8-13(3)4)21(25)18(20(15)24)17(22)11-14(5)6/h7-8,14,23-25H,9-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYBQBZOHCACCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195922
Record name Deoxyhumulone
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URL https://comptox.epa.gov/dashboard/DTXSID20195922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Deoxyhumulone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4374-93-0
Record name Deoxyhumulone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4374-93-0
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Record name Deoxyhumulone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxyhumulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DEOXYHUMULONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G8GOM6DZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Deoxyhumulone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 °C
Record name 4-Deoxyhumulone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 441 mg (11.1 mmol, 2.06 equivalents) of an oily 60% sodium hydride was washed with dry hexane to remove paraffin. To this was added 6.0 ml of dry methanol cooling with ice and stirred. Then, a methanol (6.0 ml) solution of 1.135 g (5.400 mmol) of (2-methylpropyl) (2,4,6-trihydroxyphenyl) ketone (5) was added dropwise to the solution. Further, a methanol (5.0 ml) solution of 1.205 g (11.52 mmol, 2.130 equivalents) of 1-chloro-3-methyl-2-butene was slowly added dropwise. The mixture was stirred cooling with ice for 1.5 hours, then added 50 ml of a saturated aqueous ammonium chloride solution, and extracted from ether. The ether layer was washed with saturated brine, dried over sodium sulfate, and distilled under a reduced pressure to remove the solvent and obtain 1.752 g of a crude product in the form of a red viscous oily substance. This crude product was subjected to silica gel column chromatography (40 g of Wako Gel C-300 and eluted sequentially with 200 ml each of petroleum ether:ether at varying ratios=19:1, 18:2, 17:3, and 16:4). From the eluate of the column, various fractions were sequentially obtained. As the first fraction, 160 mg of {3,5-bis(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl} (2-methylpropyl) ketone (15) was obtained in the form of light yellow crystals shaped fine needles.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.205 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.135 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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